3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4): A Strategic Evaluation of a Privileged Scaffold for Covalent Targeting and Chemical Biology
3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4): A Strategic Evaluation of a Privileged Scaffold for Covalent Targeting and Chemical Biology
An In-depth Technical Guide for Researchers
Executive Summary
3-(Prop-2-yn-1-yl)piperidine hydrochloride is a synthetic molecule incorporating two structural motifs of high significance in modern medicinal chemistry: the piperidine scaffold and the terminal propargyl group. While specific biological data for this compound is not extensively published, its structure provides a clear rationale for its investigation as a potential therapeutic agent or chemical probe. The piperidine ring is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), valued for its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for interacting with biological targets.[1][2][3] The propargyl group is a highly reactive and versatile functional group, serving as a well-established covalent "warhead" for irreversible enzyme inhibition or as a chemical handle for bioorthogonal "click chemistry" applications.[4][5]
This guide, written from the perspective of a senior application scientist, provides a comprehensive technical framework for researchers. It moves beyond a simple description of the molecule to offer a prospective analysis of its potential. We present a plausible synthetic route, hypothesize mechanisms of action based on its constituent parts, and provide detailed, field-proven experimental protocols to enable its systematic investigation. The objective is to equip drug development professionals and academic researchers with the foundational knowledge and practical methodologies required to unlock the potential of this and structurally related compounds.
Molecular Architecture and Rationale for Investigation
The structure of 3-(Prop-2-yn-1-yl)piperidine hydrochloride presents a compelling starting point for a drug discovery campaign. Its potential can be understood by dissecting its two key components.
-
The Piperidine Scaffold: This saturated heterocycle is a "privileged scaffold," frequently found in drugs targeting CNS disorders, cancer, and infectious diseases.[3][6] Its presence often confers improved metabolic stability, modulated lipophilicity for crossing biological membranes (including the blood-brain barrier), and the ability to adopt specific conformations to fit into the binding pockets of molecular targets.[1][3] Prominent piperidine-containing drugs like Donepezil (for Alzheimer's) and Fentanyl (analgesic) highlight the scaffold's success in clinical applications.[1][2]
-
The Propargyl Functional Group (-CH₂C≡CH): This group is of dual strategic importance:
-
Covalent Warhead: The terminal alkyne can act as a mechanism-based inactivator for certain enzymes. It is a key feature in several irreversible inhibitors, such as MAO-B inhibitors used in the treatment of Parkinson's disease.[7][8] The propargyl group can be enzymatically oxidized to a reactive allenic species or other electrophiles that then form a permanent covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the enzyme's active site.
-
Click Chemistry Handle: The terminal alkyne is the cornerstone of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[4] This allows the molecule to be precisely and efficiently conjugated to other molecules containing an azide group (e.g., fluorescent dyes, biotin tags, or affinity resins) under biocompatible conditions.[9][10] This utility is invaluable for target identification, validation, and cellular imaging studies.[11][12]
-
This combination suggests that 3-(Prop-2-yn-1-yl)piperidine hydrochloride could be explored as a covalent inhibitor for enzyme targets or as a versatile chemical probe to investigate biological systems.
Physicochemical and Structural Properties
A summary of the key properties for the hydrochloride salt of the compound is provided below. These values are essential for planning experimental work, including formulation, assay development, and interpretation of biological data.
| Property | Value | Source / Method |
| CAS Number | 1885090-91-4 | - |
| Molecular Formula | C₈H₁₄ClN | - |
| Molecular Weight | 159.66 g/mol | [13] |
| Appearance | Solid (Predicted) | General Observation |
| XlogP (Predicted) | 1.1 | PubChem CID 15132189[14] |
| H-Bond Donors | 2 (1 for base) | PubChem CID 15132189[14] |
| H-Bond Acceptors | 1 | PubChem CID 15132189[14] |
| Rotatable Bonds | 1 | PubChem CID 15132189[14] |
Proposed Synthesis and Characterization
While a specific synthesis for CAS 1885090-91-4 is not detailed in peer-reviewed literature, a robust and logical pathway can be proposed based on standard organic chemistry principles. The most direct approach is the N-alkylation of a suitable piperidine precursor. However, to achieve the 3-substituted pattern, a more controlled synthesis starting from a pyridine derivative is often preferred to ensure regioselectivity.
A plausible synthetic approach involves the alkylation of 3-methylpyridine, followed by reduction of the pyridine ring.
Rationale:
-
Alkylation: 3-Picoline is reacted with propargyl bromide to form the quaternary pyridinium salt. This is a standard nucleophilic substitution reaction.
-
Partial Reduction: Selective reduction of the pyridinium salt with a milder reducing agent like sodium borohydride yields the tetrahydropyridine derivative.
-
Hydrogenation: Catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) reduces the remaining double bond in the ring to yield the fully saturated piperidine (the free base).
-
Salt Formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, which is typically a crystalline solid that is easier to handle and store.
Characterization: The structure and purity of the final compound should be rigorously confirmed using a suite of standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Prospective Biological Evaluation & Hypothesized Mechanisms
Given its structure, two primary avenues of investigation are proposed: its potential as a covalent enzyme inhibitor and its use as a chemical biology probe.
Hypothesis 1: Covalent Enzyme Inhibitor
The N-propargylpiperidine motif is a known pharmacophore for the irreversible inhibition of flavin-dependent monoamine oxidase (MAO) enzymes.[7][8] Therefore, a primary hypothesis is that 3-(Prop-2-yn-1-yl)piperidine hydrochloride may act as a selective inhibitor of MAO-A or MAO-B, which are validated targets for depression and Parkinson's disease, respectively.[7]
The proposed screening workflow would be to first determine if the compound exhibits time-dependent inhibition, a hallmark of covalent modifiers.
Hypothesis 2: Chemical Biology Probe for Target Identification
The terminal alkyne makes this compound an ideal candidate for "Activity-Based Protein Profiling" (ABPP) or target identification studies via click chemistry. If the compound demonstrates a desirable phenotypic effect in cells (e.g., anti-proliferative activity, induction of apoptosis), its molecular target(s) can be identified.[10]
The general workflow is as follows:
-
Treat live cells or cell lysates with 3-(prop-2-yn-1-yl)piperidine.
-
Lyse the cells (if treated live) to release proteins.
-
"Click" an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) onto the alkyne-modified proteins.[12]
-
Identify the tagged proteins via streptavidin enrichment followed by mass spectrometry (for biotin) or visualize them by fluorescence gel scanning or microscopy (for fluorophore).[11][12]
Detailed Experimental Protocols
The following protocols are standardized, field-proven methods for testing the hypotheses outlined above. They are designed to be self-validating and include necessary controls.
Protocol 1: Time-Dependent IC₅₀ Assay for Covalent Inhibition
This protocol is designed to determine if the inhibitory potency of a compound increases with the duration of pre-incubation with its target enzyme, a key characteristic of covalent inhibitors.[15][16][17]
A. Reagents & Materials:
-
Target enzyme solution (e.g., recombinant human MAO-A or MAO-B)
-
Test Compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
96-well microplates (black, flat-bottom for fluorescence assays)
-
Plate reader
B. Step-by-Step Procedure:
-
Prepare Compound Dilutions: Perform a serial dilution of the test compound stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also prepare a "vehicle control" with DMSO only.
-
Pre-incubation: In the 96-well plate, add the enzyme solution to multiple sets of wells. Add the serially diluted compound to the enzyme. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate: Pre-incubate the enzyme-inhibitor mixtures for varying periods (e.g., 15 min, 30 min, 60 min, and 120 min) at the assay temperature (e.g., 37°C).[15]
-
Initiate Reaction: At the end of each pre-incubation period, add the substrate solution to all wells simultaneously to start the enzymatic reaction.
-
Read Signal: Incubate for a fixed reaction time (e.g., 20 min) and then measure the product formation using a plate reader (e.g., fluorescence signal).
-
Data Analysis:
-
For each pre-incubation time point, plot the percent inhibition against the log of inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Interpretation: A significant decrease in the IC₅₀ value with longer pre-incubation times is strong evidence for a time-dependent, covalent mechanism of inhibition.[15][17]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general steps for conjugating an azide-biotin tag to proteins that have been pre-labeled with an alkyne-containing probe like 3-(prop-2-yn-1-yl)piperidine.[4][18]
A. Reagents & Materials:
-
Cell lysate containing alkyne-labeled proteins (from cells treated with the test compound)
-
Azide-PEG4-Biotin tag (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
SDS-PAGE equipment and reagents
-
Streptavidin-HRP conjugate and ECL detection reagents for Western blotting
B. Step-by-Step Procedure:
-
Prepare Lysate: Adjust the protein concentration of the alkyne-labeled cell lysate to 1-2 mg/mL in a suitable lysis buffer.
-
Assemble "Click Mix": In a microcentrifuge tube, prepare the click reaction master mix. For a 50 µL final reaction volume, add reagents in the following order:
-
35 µL of cell lysate
-
1 µL of Azide-PEG4-Biotin stock (final concentration: 200 µM)
-
1 µL of TCEP stock (final concentration: 1 mM)
-
3 µL of TBTA stock (final concentration: 600 µM)
-
1 µL of CuSO₄ stock (final concentration: 1 mM)
-
-
Initiate Reaction: Add 5 µL of the freshly prepared Sodium Ascorbate stock (final concentration: 10 mM) to the tube. Vortex briefly to mix.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature.
-
Analyze Results:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with Streptavidin-HRP followed by ECL detection to visualize the biotin-tagged (and thus, compound-labeled) proteins.
-
Conclusion and Future Directions
3-(Prop-2-yn-1-yl)piperidine hydrochloride represents a molecule of significant latent potential. Its architecture is a rational synthesis of two privileged chemical motifs. While empirical data is required for confirmation, the compound stands as a high-priority candidate for screening as a covalent enzyme inhibitor, particularly for targets like monoamine oxidases. Furthermore, its integrated terminal alkyne provides an immediate and powerful tool for advanced chemical biology applications, including target deconvolution and in-situ imaging.
Future research should focus on executing the proposed screening cascade to validate its mechanism of action against a panel of relevant enzymes. Should covalent inhibition be confirmed, structure-activity relationship (SAR) studies would be the logical next step, exploring substitutions on the piperidine ring to optimize potency and selectivity. Concurrently, leveraging the compound in phenotypic screens followed by click-based target ID could uncover novel biological pathways and therapeutic targets, demonstrating the profound utility of such strategically designed chemical probes.
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